6-[(E)-1-(furan-2-yl)prop-1-en-2-yl]-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
6-[(E)-1-(furan-2-yl)prop-1-en-2-yl]-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a prop-1-en-2-yl group, a methylsulfanyl group, and a triazino-benzoxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-1-(furan-2-yl)prop-1-en-2-yl]-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via the cyclization of a suitable precursor, such as 2-acetylfuran, under acidic conditions using a 1-M HCl acetic acid solution.
Aldol Condensation: The furan derivative is then subjected to aldol condensation with an appropriate aldehyde, such as benzaldehyde, to form the prop-1-en-2-yl group.
Formation of the Triazino-Benzoxazepine Core: The intermediate product is then reacted with a suitable triazine derivative under controlled conditions to form the triazino-benzoxazepine core.
Introduction of the Methylsulfanyl Group: Finally, the methylsulfanyl group is introduced via nucleophilic substitution using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-1-(furan-2-yl)prop-1-en-2-yl]-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the prop-1-en-2-yl group may yield the corresponding alkane .
Scientific Research Applications
6-[(E)-1-(furan-2-yl)prop-1-en-2-yl]-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-[(E)-1-(furan-2-yl)prop-1-en-2-yl]-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . The compound’s unique structure allows it to interact with multiple residues in the enzyme’s active site, leading to potent inhibition .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(furan-2-yl)prop-2-en-1-one Derivatives: These compounds share the furan and prop-2-en-1-one moieties and have been studied for their tyrosinase inhibitory activity.
Heteroaryl Chalcones: These compounds have similar structural features and have been investigated for their biological activities.
Uniqueness
Its triazino-benzoxazepine core sets it apart from other similar compounds, providing it with distinct chemical and biological properties .
Properties
IUPAC Name |
6-[(E)-1-(furan-2-yl)prop-1-en-2-yl]-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-11(10-12-6-5-9-23-12)16-19-14-8-4-3-7-13(14)15-17(24-16)20-18(25-2)22-21-15/h3-10,16,19H,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDCQBMAZADYHN-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CO1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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